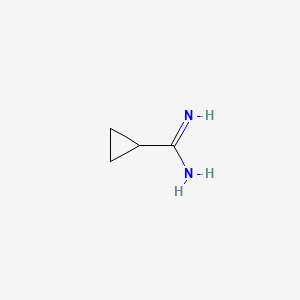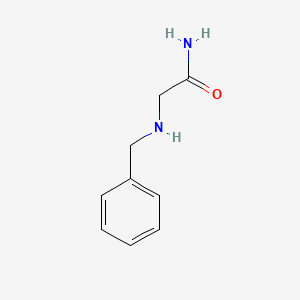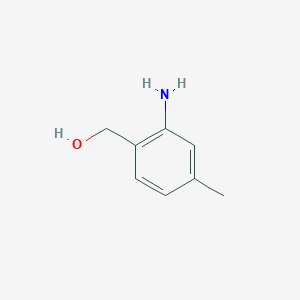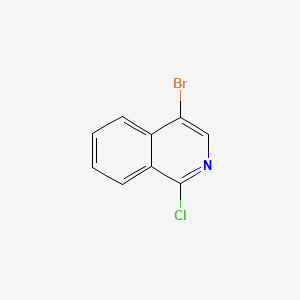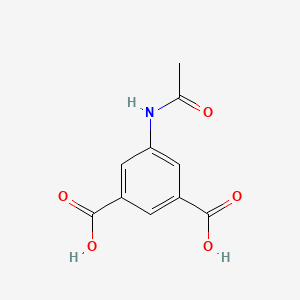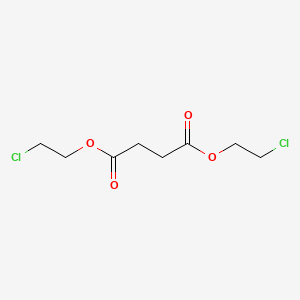
3-溴-4-(溴甲基)苯腈
描述
3-Bromo-4-(bromomethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5Br2N and its molecular weight is 274.94 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-4-(bromomethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-(bromomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(bromomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
3-溴-4-(溴甲基)苯腈: 是有机合成中的重要中间体。 其结构允许进行各种化学反应,例如铃木交叉偶联,用于形成碳-碳键 . 该化合物可用于合成用于制药、农用化学品和材料科学的更复杂分子。
药物研究
在药物研究中,该化合物用作合成各种候选药物的构建块。 它可以转化为苯甲醛衍生物,这些衍生物是某些抗抑郁药和抗组胺药生产的关键中间体 .
催化
3-溴-4-(溴甲基)苯腈: 可用于合成含有螯合基团的配体。 这些配体可用于催化,特别是在过渡金属催化的反应中,以加速化学过程或创造更环保的反应条件 .
安全和危害
未来方向
作用机制
Target of Action
3-Bromo-4-(bromomethyl)benzonitrile is a chemical compound used in organic synthesis .
Mode of Action
The compound is known to participate in reactions such as the Suzuki cross-coupling reaction with bis(pinacolato)diboron . This suggests that it may act as a bromide donor in various organic reactions, facilitating the formation of carbon-carbon bonds .
Biochemical Pathways
Its involvement in the suzuki cross-coupling reaction suggests it may play a role in synthetic pathways leading to the formation of biaryl compounds .
Pharmacokinetics
As a brominated compound, it is likely to have low water solubility and may require specific conditions for optimal absorption and distribution .
Result of Action
Its primary use is as a reagent in organic synthesis, suggesting its effects are largely dependent on the specific reactions it is used in .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-(bromomethyl)benzonitrile are likely to be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts .
生化分析
Biochemical Properties
3-Bromo-4-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo Suzuki cross-coupling reactions, which are essential in the synthesis of various organic molecules . It interacts with enzymes involved in these reactions, facilitating the formation of carbon-carbon bonds. Additionally, 3-Bromo-4-(bromomethyl)benzonitrile can act as a substrate for nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .
Cellular Effects
The effects of 3-Bromo-4-(bromomethyl)benzonitrile on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of genes involved in metabolic pathways, potentially altering the metabolic flux within cells . Furthermore, 3-Bromo-4-(bromomethyl)benzonitrile can affect cell signaling by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 3-Bromo-4-(bromomethyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . This interaction can lead to the inhibition or activation of enzymes, depending on the nature of the nucleophile and the specific enzyme involved. Additionally, 3-Bromo-4-(bromomethyl)benzonitrile can bind to specific biomolecules, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-(bromomethyl)benzonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-Bromo-4-(bromomethyl)benzonitrile can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-(bromomethyl)benzonitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including potential damage to specific organs or tissues . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
3-Bromo-4-(bromomethyl)benzonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through pathways involving nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles . These interactions can affect the levels of specific metabolites and alter the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 3-Bromo-4-(bromomethyl)benzonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of 3-Bromo-4-(bromomethyl)benzonitrile are crucial for its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Bromo-4-(bromomethyl)benzonitrile is determined by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular processes
属性
IUPAC Name |
3-bromo-4-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYEILVGLSMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302199 | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-39-7 | |
| Record name | 3-Bromo-4-(bromomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89892-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089892397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89892-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


